molecular formula C15H12N2O3 B2617762 3-Oxo-2-(pyridin-3-ylmethyl)isoindoline-4-carboxylic acid CAS No. 885955-03-3

3-Oxo-2-(pyridin-3-ylmethyl)isoindoline-4-carboxylic acid

Cat. No. B2617762
CAS RN: 885955-03-3
M. Wt: 268.272
InChI Key: XZEOKUWTYLNHOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-2-(pyridin-3-ylmethyl)isoindoline-4-carboxylic acid, also known as KIRA6, is a small molecule inhibitor of the NLRP3 inflammasome. Inflammasomes are multi-protein complexes that play a crucial role in the innate immune response by detecting pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). The NLRP3 inflammasome is implicated in the pathogenesis of numerous inflammatory diseases, including gout, type 2 diabetes, and Alzheimer's disease. The development of NLRP3 inflammasome inhibitors, such as KIRA6, has the potential to treat these diseases and improve patient outcomes.

Scientific Research Applications

Rh(III)-Catalyzed Decarboxylative Coupling

Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters illustrates the use of carboxylic acids as traceless activators, leading to the synthesis of substituted pyridines. This process emphasizes the role of carboxylic acids in facilitating regioselective synthesis, which could be relevant for modifying compounds like 3-Oxo-2-(pyridin-3-ylmethyl)isoindoline-4-carboxylic acid for specific applications (Neely & Rovis, 2014).

C-H Functionalization and Redox-Annulations

The C-H functionalization of cyclic amines and redox-annulations with α,β-unsaturated carbonyl compounds highlight a pathway for the synthesis of complex molecules. This technique, applied to pyrrolidine and tetrahydroisoquinoline, suggests potential routes for the functionalization of isoindoline derivatives, indicating the utility of 3-Oxo-2-(pyridin-3-ylmethyl)isoindoline-4-carboxylic acid in constructing novel organic frameworks (Kang et al., 2015).

Synthons Competition/Prediction in Cocrystallization

The study on synthons competition/prediction in the cocrystallization of dicarboxylic acids with bent dipyridines offers insight into the assembly of organic cocrystalline materials. This research suggests the potential of 3-Oxo-2-(pyridin-3-ylmethyl)isoindoline-4-carboxylic acid in materials science, particularly in the development of organic electronic or photonic materials (Du et al., 2006).

Organocatalytic Synthesis of Spiro[pyrrolidin-3,3'-oxindoles]

The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] demonstrates the creation of biologically active derivatives with high enantiopurity and structural diversity. This method's applicability to methyleneindolinones and aldehydes hints at the versatility of 3-Oxo-2-(pyridin-3-ylmethyl)isoindoline-4-carboxylic acid in synthesizing bioactive molecules or pharmaceuticals (Chen et al., 2009).

Mechanism of Action

    Target of Action

    Indole derivatives have been found to bind with high affinity to multiple receptors , which could potentially be the case for “3-Oxo-2-(pyridin-3-ylmethyl)isoindoline-4-carboxylic acid”.

    Mode of Action

    The interaction of indole derivatives with their targets often results in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

    Biochemical Pathways

    Indole derivatives can affect a wide range of biochemical pathways due to their ability to interact with multiple targets .

    Result of Action

    Indole derivatives have been shown to have diverse biological activities .

properties

IUPAC Name

3-oxo-2-(pyridin-3-ylmethyl)-1H-isoindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-14-13-11(4-1-5-12(13)15(19)20)9-17(14)8-10-3-2-6-16-7-10/h1-7H,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEOKUWTYLNHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)C(=O)O)C(=O)N1CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.